molecular formula C11H13F B3315587 3-(3-Fluoro-2-methylphenyl)-2-methyl-1-propene CAS No. 951893-73-5

3-(3-Fluoro-2-methylphenyl)-2-methyl-1-propene

Cat. No. B3315587
CAS RN: 951893-73-5
M. Wt: 164.22 g/mol
InChI Key: AXYOJMYVJJTBCF-UHFFFAOYSA-N
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Description

3-(3-Fluoro-2-methylphenyl)-2-methyl-1-propene, also known as FMP, is a chemical compound that has been extensively studied for its potential applications in scientific research. FMP is a member of the propene family and is commonly used as a reagent in organic chemistry.

Scientific Research Applications

Suzuki–Miyaura Coupling

The compound could potentially be used in Suzuki–Miyaura (SM) coupling reactions . SM coupling is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Protodeboronation

The compound could be used in protodeboronation reactions . Protodeboronation of pinacol boronic esters is a valuable transformation that allows for formal anti-Markovnikov alkene hydromethylation . This reaction is particularly useful in the synthesis of complex organic molecules .

Synthesis of Indolizidine

The compound could potentially be used in the synthesis of indolizidine . Indolizidines are a class of alkaloids that have a wide range of biological activities and are found in many natural products .

Synthesis of Cholesterol

The compound could potentially be used in the synthesis of cholesterol . Cholesterol is an essential component of all animal cell membranes and is the precursor to the steroid hormones .

Synthesis of (−)-Δ8-THC

The compound could potentially be used in the synthesis of (−)-Δ8-THC . (−)-Δ8-THC is a psychoactive cannabinoid found in the Cannabis plant .

Synthesis of Organoboron Compounds

The compound could potentially be used in the synthesis of organoboron compounds . Organoboron compounds are highly valuable building blocks in organic synthesis .

properties

IUPAC Name

1-fluoro-2-methyl-3-(2-methylprop-2-enyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F/c1-8(2)7-10-5-4-6-11(12)9(10)3/h4-6H,1,7H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXYOJMYVJJTBCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)CC(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Fluoro-2-methylphenyl)-2-methyl-1-propene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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